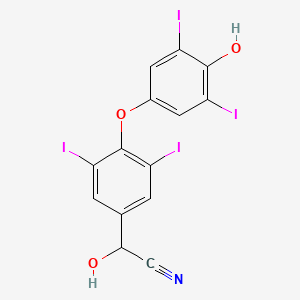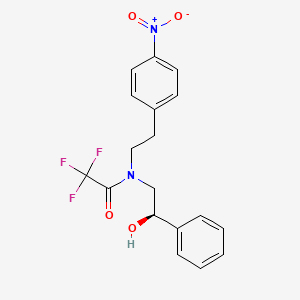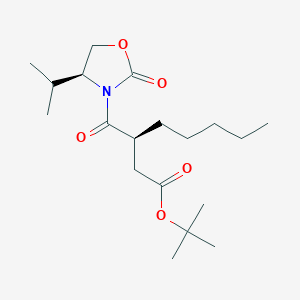
prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valproic Acid beta-D-Glucuronide O-Propene Ester is a derivative of Valproic Acid, a well-known anticonvulsant and mood-stabilizing drug. This compound is formed through the glucuronidation of Valproic Acid, a process that enhances its solubility and facilitates its excretion from the body. Valproic Acid itself is widely used in the treatment of epilepsy, bipolar disorder, and migraine headaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid beta-D-Glucuronide O-Propene Ester involves the esterification of Valproic Acid with beta-D-Glucuronic Acid followed by the introduction of a propene group. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where Valproic Acid and beta-D-Glucuronic Acid are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Valproic Acid beta-D-Glucuronide O-Propene Ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
Valproic Acid beta-D-Glucuronide O-Propene Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and glucuronidation reactions.
Biology: Investigated for its role in metabolic pathways involving glucuronidation.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of Valproic Acid beta-D-Glucuronide O-Propene Ester involves its conversion back to Valproic Acid in the body. Valproic Acid increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This action helps to stabilize neuronal activity and prevent seizures. Additionally, Valproic Acid blocks voltage-dependent sodium channels, reducing neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Sodium Valproate: A sodium salt of Valproic Acid used for similar therapeutic purposes.
Semisodium Valproate: A coordination complex of Valproic Acid and sodium valproate.
Valproic Acid Glucuronide: A direct glucuronidation product of Valproic Acid without the propene ester group
Uniqueness: Valproic Acid beta-D-Glucuronide O-Propene Ester is unique due to the presence of the propene ester group, which may influence its pharmacokinetic properties and metabolic stability. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other derivatives.
Eigenschaften
Molekularformel |
C17H28O8 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C17H28O8/c1-4-7-10(8-5-2)15(21)25-17-13(20)11(18)12(19)14(24-17)16(22)23-9-6-3/h6,10-14,17-20H,3-5,7-9H2,1-2H3/t11-,12-,13+,14-,17-/m0/s1 |
InChI-Schlüssel |
UEAJQCGOZOSZBC-LHLGERLTSA-N |
Isomerische SMILES |
CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC=C)O)O)O |
Kanonische SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


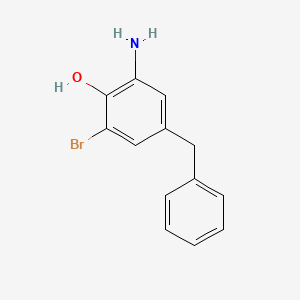
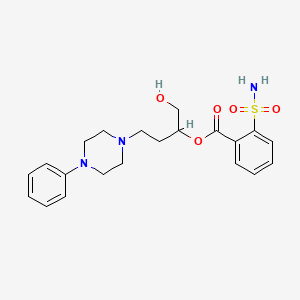

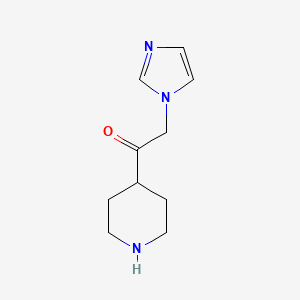
![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
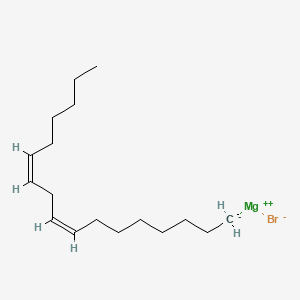
![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
